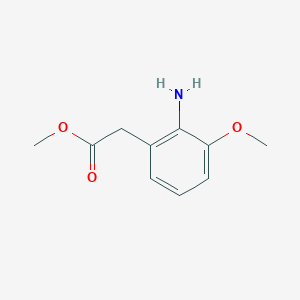![molecular formula C13H11ClN6 B2546440 6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415621-81-5](/img/structure/B2546440.png)
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a triazole ring, and an azetidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring: The triazole ring can be introduced through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under basic conditions.
Coupling of the Triazole and Azetidine Rings: The final step involves coupling the triazole and azetidine rings to the quinazoline core, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinazoline core or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield reduced quinazoline derivatives.
科学的研究の応用
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.
Pharmacology: The compound is explored for its potential therapeutic applications, including its ability to modulate specific molecular targets.
作用機序
The mechanism of action of 6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with the quinazoline core are known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline is unique due to the combination of the quinazoline core, triazole ring, and azetidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
6-chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6/c14-9-1-2-12-11(5-9)13(16-8-15-12)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKZFZAZKEBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)Cl)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)




![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)



![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)
![8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)
